
2-(2-Bromo-phenoxy)-N-hydroxy-acetamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with bromo-phenoxy groups are often used in organic synthesis due to their reactivity . The presence of the bromine atom makes these compounds good electrophiles, meaning they can react with nucleophiles in substitution reactions .
Synthesis Analysis
The synthesis of bromo-phenoxy compounds often involves the reaction of a phenol with a bromine-containing reagent . For example, ethyl bromoacetate is prepared in two steps from acetic acid .Molecular Structure Analysis
The molecular structure of bromo-phenoxy compounds can be determined using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis
Bromo-phenoxy compounds can participate in a variety of chemical reactions. For instance, ethyl bromoacetate is a versatile alkylating agent used in the Reformatsky reaction, where it reacts with zinc to form a zinc enolate .Physical And Chemical Properties Analysis
Bromo-phenoxy compounds typically have a high density and are insoluble in water . They can have a fruity, pungent odor .Mécanisme D'action
Target of Action
Similar compounds have been found to target key functional proteins in bacterial cell division , and transcription factors like HIF-1α expressed under hypoxic conditions .
Mode of Action
For instance, similar compounds have shown to inhibit the expression of HIF-1α, a transcription factor that stimulates tumor angiogenesis .
Biochemical Pathways
Related compounds have been found to modulate downstream regulatory genes, such as vegf, mmps, and p53 . These genes play crucial roles in processes like angiogenesis, cell migration, and apoptosis.
Result of Action
Similar compounds have shown anti-proliferative and anti-angiogenic activities, specifically targeting hif1α and thereby modulating its downstream regulatory genes both in vitro and in vivo .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the hypoxic microenvironment in solid tumors can trigger the overexpression of transcription factors like HIF-1α . .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-bromophenoxy)-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c9-6-3-1-2-4-7(6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWDCSACXYFXSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=NO)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OC/C(=N/O)/N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

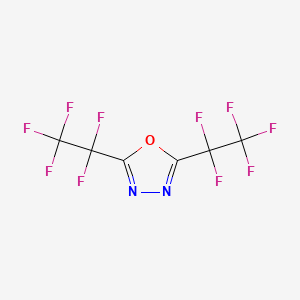
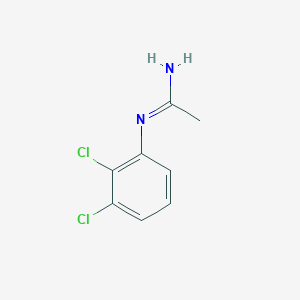


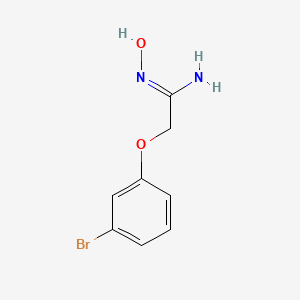


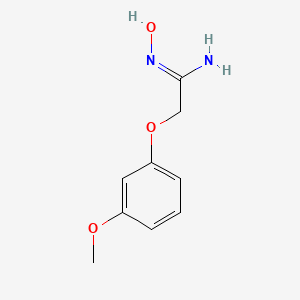
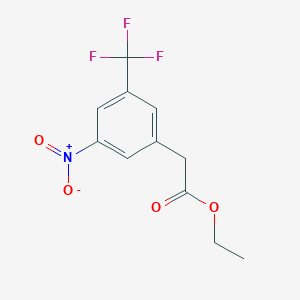
![(2R)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332740.png)
![(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332741.png)


![Ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B6332765.png)